9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ol
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Overview
Description
9-Cyclopropyl-9-azabicyclo[331]nonan-3-ol is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ol typically involves the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative. One common method includes the use of sodium borohydride in a methanol solvent . Another approach involves the use of a ruthenium complex as a catalyst to facilitate the reduction process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reduction methods but optimized for cost-efficiency and yield. The use of high-pressure hydrogenation in the presence of a suitable catalyst is also a potential method for industrial production .
Chemical Reactions Analysis
Types of Reactions
9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions typically involve the conversion of ketones to alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines or alkoxides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as imines and carbonyl compounds .
Scientific Research Applications
9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
- 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
- 9-Azabicyclo[3.3.1]nonane N-oxyl
- 3-Substituted 3-Azabicyclo[3.3.1]nonan-9-ols
Uniqueness
What sets 9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ol apart is its cyclopropyl group, which adds to its structural rigidity and potential reactivity. This unique feature can influence its binding affinity and specificity in biological systems, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C11H19NO |
---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ol |
InChI |
InChI=1S/C11H19NO/c13-11-6-9-2-1-3-10(7-11)12(9)8-4-5-8/h8-11,13H,1-7H2 |
InChI Key |
FJYOGAGPRKFZII-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC(C1)N2C3CC3)O |
Origin of Product |
United States |
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